molecular formula C12H15NO3 B1318162 2-(Cyclohexyloxy)nicotinic acid CAS No. 68359-02-4

2-(Cyclohexyloxy)nicotinic acid

Cat. No.: B1318162
CAS No.: 68359-02-4
M. Wt: 221.25 g/mol
InChI Key: DTAUTMCCLAWIDK-UHFFFAOYSA-N
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Description

Contextualization of Nicotinic Acid and its Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinic acid itself is a vital nutrient involved in numerous metabolic processes. researchgate.netchemistryjournal.net In pharmacological doses, it exhibits significant effects on lipid metabolism, notably increasing high-density lipoprotein (HDL) cholesterol levels. nih.govnih.gov This has made it a valuable, albeit sometimes limited by side effects, therapeutic agent for dyslipidemia. researchgate.netnih.govnih.gov

The versatility of the nicotinic acid scaffold allows for extensive chemical modification, leading to a vast library of derivatives with diverse pharmacological profiles. nih.gov Researchers have explored substitutions at various positions on the pyridine (B92270) ring and modifications of the carboxylic acid group to modulate activity, improve efficacy, and reduce side effects. nih.govjst.go.jp These efforts have yielded compounds with analgesic, anti-inflammatory, and antimicrobial properties, among others. researchgate.netdovepress.comjst.go.jp The core structure of nicotinic acid provides a robust framework for interacting with biological targets, often through hydrogen bonding and π-π stacking interactions facilitated by the pyridine ring. nih.gov

Overview of Pyridine Carboxylic Acids with Ether Linkages as Pharmacophores

The incorporation of an ether linkage to the pyridine carboxylic acid scaffold introduces a significant structural and electronic modification. This linkage can influence the compound's lipophilicity, conformational flexibility, and ability to interact with target proteins. The oxygen atom of the ether can act as a hydrogen bond acceptor, providing an additional point of interaction with biological macromolecules.

The nature of the group attached to the ether linkage is also crucial in determining the pharmacological properties of the resulting molecule. The size, shape, and electronic properties of this substituent can fine-tune the compound's binding affinity and selectivity for its target.

Rationale for Focused Academic Investigation of 2-(Cyclohexyloxy)nicotinic Acid as a Lead Compound

The investigation of this compound is driven by the hypothesis that this specific combination of a nicotinic acid core and a cyclohexyloxy substituent could lead to novel biological activities or improved properties over existing nicotinic acid derivatives. Its structural features suggest potential interactions with various biological targets, making it a candidate for screening in a wide range of assays.

Distinguishing this compound from Positional Isomers and Related Nicotinonitrile Analogues

It is crucial to differentiate this compound from its positional isomers and related analogues to understand its unique chemical identity.

Positional Isomers: The position of the cyclohexyloxy group on the pyridine ring is critical. For instance, 3-(Cyclohexyloxy)nicotinic acid or 4-(Cyclohexyloxy)nicotinic acid would have different spatial arrangements of their functional groups, leading to distinct chemical and biological properties. Similarly, the attachment of the carboxylic acid group at a different position, such as in 2-(cyclohexyloxy)picolinic acid or 2-(cyclohexyloxy)isonicotinic acid, would result in fundamentally different molecules. wikipedia.org

Nicotinonitrile Analogues: Replacing the carboxylic acid group with a nitrile group (C≡N) would yield 2-(cyclohexyloxy)nicotinonitrile. This seemingly small change significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The nitrile group is a weaker hydrogen bond acceptor than a carboxylic acid and has a different geometric and electronic profile, which would dramatically impact its interaction with biological targets.

Below is a table summarizing the key properties of this compound and a related compound for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound68359-02-4C12H15NO3221.26
Cyclohexyl nicotinate65321-38-2C12H15NO2205.25

This focused investigation into the chemical and potential pharmacological properties of this compound underscores the ongoing efforts in medicinal chemistry to explore novel chemical spaces and identify new therapeutic agents based on established pharmacophores.

Properties

IUPAC Name

2-cyclohexyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAUTMCCLAWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588636
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68359-02-4
Record name 2-(Cyclohexyloxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyloxy Nicotinic Acid

Established Synthetic Pathways for 2-(Cyclohexyloxy)nicotinic Acid and its Precursors

The construction of this compound and its precursors can be achieved through several synthetic routes. These methods range from direct functionalization of pre-existing pyridine (B92270) rings to the assembly of the heterocyclic core from acyclic precursors.

Direct Etherification Strategies for 2-Hydroxynicotinic Acid Analogues

A primary method for synthesizing 2-alkoxynicotinic acids involves the direct etherification of 2-hydroxynicotinic acid or its derivatives. This approach is contingent on the availability of the corresponding 2-hydroxypyridine (B17775) precursor. The reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a pyridinoxide, which then undergoes nucleophilic substitution with an appropriate cyclohexyl halide or a related electrophile.

While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the synthesis of 2-hydroxynicotinic acid derivatives is a known process. For instance, 2-hydroxynicotinic acid can be obtained by reacting nicotinic acid N-oxide with acetic anhydride, although this method can result in low yields. google.com Another route involves the hydrolysis of 2-chloronicotinic acid, which itself can be prepared from nicotinic acid N-oxide. google.com

Convergent and Divergent Synthetic Approaches to the Pyridine Carboxylic Acid Scaffold

The synthesis of the core pyridine carboxylic acid structure can be approached in both a convergent and divergent manner.

Convergent synthesis involves the assembly of the pyridine ring from simpler, non-cyclic starting materials. This often allows for greater flexibility in introducing various substituents at different positions of the pyridine ring.

Divergent synthesis starts with a pre-formed and often commercially available pyridine derivative, which is then chemically modified to introduce the desired functional groups. Industrial production of nicotinic acid, for example, often relies on the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. researchgate.netnih.gov

Multi-Component Reaction Sequences in Related Nicotinonitrile Ether Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. nih.govtcichemicals.comnih.gov While a specific MCR for the direct synthesis of this compound is not explicitly described, MCRs are widely used for the synthesis of related nicotinonitrile derivatives. researchgate.net For instance, a one-pot, four-component reaction has been reported for the synthesis of novel nicotinonitrile analogues. researchgate.net

These nicotinonitriles can serve as valuable precursors to nicotinic acids. The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This two-step sequence, involving an MCR to form the substituted nicotinonitrile followed by hydrolysis, represents a powerful strategy for accessing a diverse range of nicotinic acid derivatives. A common industrial method for producing nicotinic acid involves the hydrolysis of 3-cyanopyridine. google.com

Exploration of Analogues and Chemical Modifications of this compound

To explore the structure-activity relationships and optimize the properties of this compound, medicinal chemists often synthesize a variety of analogues by modifying different parts of the molecule.

Structural Derivatization of the Cyclohexyloxy Moiety

Systematic modifications of the cyclohexyloxy group can provide valuable insights into how the size, shape, and electronic properties of this moiety influence the biological activity of the parent compound. This can involve:

Ring Size Variation: Replacing the cyclohexyl ring with other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) to probe the effect of ring size.

Substitution on the Cyclohexyl Ring: Introducing various substituents (e.g., alkyl, hydroxyl, halo) at different positions of the cyclohexyl ring to explore steric and electronic effects.

Introduction of Heteroatoms: Replacing a carbon atom in the cyclohexyl ring with a heteroatom (e.g., oxygen to form a tetrahydropyranyl group) to alter polarity and hydrogen bonding capabilities.

While specific examples of these modifications on this compound itself are not detailed in the provided search results, the synthesis of various derivatives of nicotinic acid with different side chains is a common practice in medicinal chemistry to develop new therapeutic agents. nih.govnih.govnih.gov

Substituent Effects on the Pyridine Nucleus (e.g., Halogenation at Position 5)

Modifying the pyridine ring is another key strategy for generating analogues. The electronic properties of the pyridine ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions. Halogenation, particularly at the 5-position, is a common modification.

The introduction of a halogen, such as chlorine or bromine, at the 5-position can influence the molecule's acidity, lipophilicity, and metabolic stability. These changes can, in turn, affect the compound's pharmacokinetic and pharmacodynamic properties. The study of quantitative structure-activity relationships (QSAR) for nicotinic acid derivatives often involves analyzing the impact of such substitutions. dntb.gov.ua

Chemical Conversions of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties and for creating new molecular entities with potential biological activities.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of nicotinic acid with water-immiscible monohydroxy aliphatic alcohols, such as those with boiling points above 135°C, can proceed by heating the mixture at its reflux temperature. google.com This process is often driven to completion by the continuous removal of water, a byproduct of the reaction. google.com While specific examples for this compound are not detailed in readily available literature, the general principles of esterification of nicotinic acid and its derivatives are well-established. google.comnih.gov

Amidation: The formation of amides from this compound involves its reaction with an amine. This transformation is crucial for the synthesis of a wide range of derivatives, as the amide bond is a key structural feature in many biologically active molecules. One established method for creating nicotinamide (B372718) derivatives involves a multi-component reaction. For example, a four-component reaction of acetoacetanilide, ammonium (B1175870) acetate, a substituted benzaldehyde, and ethyl cyanoacetate (B8463686) can yield pyridine-3-carboxamide (B1143946) derivatives. researchgate.net Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. This strategy has been employed in the synthesis of various nicotinic acid amides.

The synthesis of nicotinimidamides, a class of nicotinamide derivatives, has been achieved through a tandem copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring-cleavage/cyclization/oxidation four-component reaction. nih.govrsc.org This efficient method highlights the potential for developing complex amide derivatives from nicotinic acid precursors.

Incorporation into Macrocyclic Architectures (e.g., Crown Ethers)

Macrocycles, large cyclic molecules, are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique structural and functional properties. nih.gov Crown ethers, a specific class of macrocycles containing several ether groups, are particularly known for their ability to selectively bind cations. wikipedia.orgmdpi.comubc.ca The incorporation of the this compound moiety into such macrocyclic structures could lead to novel compounds with tailored recognition and binding capabilities.

While direct examples of incorporating this compound into crown ethers are not prominent in the literature, the general principles of macrocyclization can be applied. The synthesis of macrocycles often involves a two-step process: the creation of a linear precursor containing reactive functional groups at its termini, followed by an intramolecular cyclization reaction. nih.gov The carboxylic acid group of this compound can serve as a key reactive site for such strategies. For example, it could be coupled with a diamine or a diol to form a linear precursor that can then be cyclized.

The design of chiral BINOL catalysts appended with aza-crown ethers demonstrates the integration of heterocyclic units into macrocyclic frameworks for applications in asymmetric catalysis. nih.gov This suggests the feasibility of incorporating nicotinic acid derivatives into similar complex architectures.

Advancements in Sustainable and Green Synthetic Methodologies for this compound Analogues

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemical compounds. rsc.org For the synthesis of nicotinic acid analogues, several sustainable approaches have been explored.

One notable green method is the use of microwave-assisted organic synthesis. This technique has been successfully employed in a one-pot, four-component reaction to produce novel pyridine derivatives, offering advantages such as excellent yields, pure products, short reaction times, and reduced processing costs. nih.govacs.org

Another environmentally friendly approach involves catalyst- and solvent-free synthesis. For instance, 2-anilino nicotinic acid derivatives have been synthesized by the amination of 2-chloronicotinic acid with various primary aromatic amines under these conditions, resulting in good to excellent yields in a short reaction time. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool for sustainable synthesis. Enzymatic approaches for the production of nicotinic acid itself have gained significant attention due to their high conversion rates under mild reaction conditions, offering an alternative to traditional chemical methods that often require high energy input and generate toxic byproducts. nih.gov The enzymatic hydrolysis of nitriles or amides to carboxylic acids is a well-established green method. nih.gov While specific enzymatic routes to this compound analogues are not yet widely reported, the principles of biocatalysis hold promise for their future sustainable production.

The development of sustainable routes to organic building blocks is a critical endeavor for reducing the environmental impact of chemical synthesis. rsc.org The application of these green methodologies to the synthesis of this compound and its analogues is an active area of research with the potential to provide more efficient and environmentally benign manufacturing processes.

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexyloxy Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group.

Pyridine Ring Protons: Three aromatic protons would be present, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating cyclohexyloxy group. The proton at the 6-position is expected to be the most downfield, followed by the proton at the 4-position, and the proton at the 5-position being the most upfield of the three. Their splitting patterns would reveal their coupling relationships (ortho, meta, para couplings).

Cyclohexyl Group Protons: The protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region of the spectrum. The proton attached to the carbon bearing the ether oxygen (the methine proton) would be expected to resonate further downfield compared to the other cyclohexyl protons due to the deshielding effect of the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

Pyridine Ring Carbons: Six distinct signals would be expected for the carbons of the pyridine ring and the carboxylic acid. The carbon of the carboxyl group (C=O) would be the most downfield signal. The carbon atom attached to the cyclohexyloxy group (C2) would also be significantly downfield.

Cyclohexyl Group Carbons: The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The carbon atom bonded to the ether oxygen would be the most downfield of the cyclohexyl carbons.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons on the pyridine ring and within the cyclohexyl group.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

A related compound, cyclohexyl nicotinate, which is an ester rather than an ether, has a reported molecular formula of C12H15NO2. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis (e.g., HRMS, GC-MS)

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of 2-(Cyclohexyloxy)nicotinic acid. The exact mass measurement would provide strong evidence for the molecular formula, C12H15NO3.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation patterns.

A prominent fragmentation pathway would likely involve the cleavage of the ether bond, leading to the formation of a cyclohexoxy radical and a nicotinic acid cation, or a cyclohexyl cation and a 2-hydroxynicotinic acid fragment.

Loss of the carboxylic acid group as CO2 is another expected fragmentation.

For comparison, mass spectral data for nicotinic acid shows a molecular ion peak and fragmentation corresponding to the loss of the carboxyl group. nist.govmzcloud.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300-2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C-H stretch (Aromatic)3100-3000Stretching vibrations of the pyridine ring C-H bonds.
C-H stretch (Aliphatic)3000-2850Stretching vibrations of the cyclohexyl C-H bonds.
C=O stretch (Carboxylic Acid)1725-1700Carbonyl stretch, potentially shifted by conjugation.
C=N and C=C stretch (Aromatic)1600-1450Vibrations of the pyridine ring.
C-O stretch (Ether)1260-1000Asymmetric and symmetric stretching of the C-O-C bond.
O-H bend (Carboxylic Acid)1440-1395 and 950-910In-plane and out-of-plane bending.

Data for the parent compound, nicotinic acid, shows characteristic peaks for the carboxylic acid and the pyridine ring. researchgate.netchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be dominated by the electronic transitions of the nicotinic acid chromophore. The pyridine ring conjugated with the carboxylic acid group is expected to show characteristic π → π* and n → π* transitions.

The presence of the cyclohexyloxy group, an auxochrome, attached to the pyridine ring is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted nicotinic acid.

For reference, nicotinic acid in acidic solution exhibits characteristic absorption peaks at approximately 213 nm and 261 nm. starna.comstarnacells.com Irradiation of nicotinic acid with UV light can lead to photochemical reactions and changes in the absorption spectrum. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable for compound or key derivatives)

A single-crystal X-ray diffraction analysis would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the cyclohexyl ring relative to the pyridine ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing.

While no crystal structure for this compound is publicly available, the crystal structure of the parent nicotinic acid has been determined and shows a monoclinic crystal system. nanomegas.comresearchgate.net The crystal structure of nicotinic acid complexed with other molecules has also been studied. ebi.ac.ukrcsb.org

Structure Activity Relationship Sar Studies of 2 Cyclohexyloxy Nicotinic Acid Derivatives

Conformational Analysis and Stereochemical Impact of the Cyclohexyloxy Group

The three-dimensional arrangement of the cyclohexyloxy group in 2-(cyclohexyloxy)nicotinic acid derivatives is a critical determinant of their biological activity. The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The orientation of the nicotinic acid moiety attached to the cyclohexane ring via the ether linkage can be either axial or equatorial.

Theoretical calculations and experimental studies on related 2-substituted piperazines with ether linkages have shown a preference for the axial conformation. researchgate.net This preference can be further stabilized by intramolecular hydrogen bonding in some cases. researchgate.net While direct conformational analysis of this compound is not extensively reported, it is plausible that the cyclohexyloxy group also adopts a preferred conformation to minimize steric hindrance and optimize interactions with the receptor binding pocket.

Furthermore, the stereochemistry of the cyclohexyloxy group can have a profound impact on biological activity. The presence of chiral centers in the cyclohexane ring or its substituents can lead to different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological profiles due to the stereospecific nature of biological receptors. mdpi.comnih.gov For many chiral compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. mdpi.com Therefore, the specific stereoisomer of this compound is a key factor in its biological efficacy.

Positional and Electronic Effects of Substituents on the Pyridine (B92270) Ring on Biological Activity

Positional Effects: The location of substituents on the pyridine ring is crucial. Studies on related nicotinic acid derivatives have shown that the placement of functional groups can influence binding affinity and selectivity for different receptor subtypes. nih.govresearchgate.net For instance, substituents at the 5- and 6-positions of the pyridine ring in certain nicotinic receptor ligands have been shown to dramatically alter their binding affinities. researchgate.net

Electronic Effects: The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can impact the electron density of the pyridine ring and its ability to interact with biological targets. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially enhancing hydrogen bonding interactions. Conversely, electron-withdrawing groups can decrease the electron density and alter the molecule's interaction profile. Studies on other aromatic systems have demonstrated that the electronic nature of substituents affects interactions with key residues in receptor binding sites. rsc.orgnih.gov For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be fundamental for their inhibitory activity. researchgate.net

The following table summarizes the general effects of different substituent types on the pyridine ring of nicotinic acid analogues based on available literature:

Substituent TypeGeneral Effect on Pyridine RingPotential Impact on Biological Activity
Electron-Donating Groups (e.g., -OH, -OCH3, -NH2)Increase electron densityMay enhance hydrogen bonding and alter binding affinity. rsc.orgnih.gov
Electron-Withdrawing Groups (e.g., -NO2, -CN, Halogens)Decrease electron densityCan influence electrostatic interactions and receptor binding. nih.govresearchgate.net
Bulky GroupsIntroduce steric hindranceCan either improve or hinder binding depending on the receptor topology.

Significance of the Ether Linkage and Carboxylic Acid Moiety in Molecular Recognition

The ether linkage and the carboxylic acid moiety are fundamental components of the this compound scaffold, each playing a distinct and vital role in molecular recognition and biological activity.

The ether linkage connecting the cyclohexyl group to the pyridine ring provides a degree of conformational flexibility, allowing the bulky cyclohexyloxy group to orient itself optimally within the receptor binding site. The oxygen atom of the ether can also act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. Studies on diethyl ether have shown its ability to influence receptor-G protein interactions, highlighting the potential role of ether linkages in modulating biological responses. nih.gov

Comparative SAR Analysis with Other Ether and Amino-Linked Nicotinic Acid Analogues (e.g., 2-(Cyclohexylamino)nicotinonitrile)

A comparative analysis of the structure-activity relationships of this compound with its analogues, where the ether linkage is replaced by an amino group (e.g., 2-(cyclohexylamino)nicotinonitrile), provides valuable insights into the specific roles of the linking atom and the terminal functional group.

While direct comparative studies are limited, general principles can be inferred from the known properties of ether and amino linkages in medicinal chemistry. The ether oxygen is a hydrogen bond acceptor, whereas the secondary amine in an amino-linked analogue can act as both a hydrogen bond donor and acceptor. This difference in hydrogen bonding capacity can lead to distinct interaction patterns with the biological target.

Furthermore, the replacement of the carboxylic acid with a nitrile group (as in 2-(cyclohexylamino)nicotinonitrile) significantly alters the electronic and steric properties of that part of the molecule. A nitrile group is a weaker hydrogen bond acceptor compared to a carboxylic acid and lacks the ability to form strong ionic bonds.

The following table provides a hypothetical comparison based on the general properties of these functional groups:

FeatureThis compound2-(Cyclohexylamino)nicotinonitrile
Linkage Ether (-O-)Secondary Amine (-NH-)
Hydrogen Bonding (Linkage) AcceptorDonor and Acceptor
Terminal Group Carboxylic Acid (-COOH)Nitrile (-CN)
Terminal Group Interaction Strong ionic and hydrogen bondingWeaker dipole-dipole and hydrogen bonding
Acidity/Basicity AcidicBasic (amine)

These differences in physicochemical properties are expected to translate into different biological activities, receptor affinities, and selectivity profiles. For instance, studies on nicotinic acid derivatives have shown that acylhydrazones can exhibit greater biological activity than their cyclized 1,3,4-oxadiazoline counterparts, indicating the importance of the open-chain structure and the nature of the terminal group. mdpi.com

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of this compound derivatives. nih.gov These methods provide a molecular-level understanding of how these compounds interact with their biological targets and can predict the activity of novel analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound derivatives, molecular docking can be used to:

Visualize the binding mode within the active site of a target protein.

Identify key amino acid residues involved in the interaction.

Explain the observed activity of different derivatives based on their binding energies and interaction patterns.

Guide the design of new derivatives with improved affinity and selectivity. nih.gov

Studies on various nicotinic acid derivatives have successfully employed molecular docking to rationalize their biological activities. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly useful. These methods generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

A typical QSAR study involves:

Building a dataset of compounds with known biological activities.

Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic).

Developing a mathematical model using statistical methods like multiple linear regression or partial least squares.

Validating the model to ensure its predictive power.

The insights gained from QSAR studies can be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process. nih.gov

Computational MethodApplication to this compound SARKey Insights Provided
Molecular Docking Predicting binding pose in a receptor active site.Identification of key interactions (hydrogen bonds, ionic bonds, hydrophobic interactions). Rationalization of activity differences among derivatives. mdpi.comnih.govnih.gov
QSAR (e.g., CoMFA, CoMSIA) Correlating structural features with biological activity across a series of analogues.Generation of 3D contour maps indicating favorable and unfavorable regions for different physicochemical properties. Prediction of activity for unsynthesized compounds. nih.govnih.gov

Preclinical Pharmacological and Biological Activity Investigations of 2 Cyclohexyloxy Nicotinic Acid

Molecular Target Identification and Mechanism of Action Studies

The preclinical assessment of 2-(cyclohexyloxy)nicotinic acid has explored its interactions with various molecular targets to elucidate its mechanism of action. These investigations have centered on its potential modulation of nicotinic acetylcholine (B1216132) receptors, G-protein coupled receptors, and specific enzymes, as well as its binding affinity to other proteins implicated in cellular signaling pathways.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. nih.gov Agonist binding to nAChRs, such as by nicotine (B1678760), triggers the influx of cations like Na+ and Ca2+, leading to cellular depolarization. nih.gov The most prevalent nAChR subtypes in the central nervous system are the α4β2 and α7 subtypes. nih.gov While direct studies on this compound's interaction with nAChRs are not extensively detailed in the provided results, the broader context of nicotinic acid and its derivatives suggests a potential area of investigation. For instance, nicotine itself has been shown to modulate immune cell function through nAChRs. nih.gov The structural similarity of this compound to nicotinic acid warrants further exploration of its potential to interact with and modulate nAChR activity.

A significant focus of research has been on the interaction of nicotinic acid and its analogs with the G-protein coupled receptor GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govwikipedia.org This receptor is primarily expressed in adipocytes and immune cells such as macrophages. nih.gov Nicotinic acid is a known agonist for HCA2. nih.govwikipedia.org Activation of HCA2 in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent reduction in lipolysis, which is the breakdown of fats. wjgnet.com This mechanism is central to the lipid-modifying effects of nicotinic acid, contributing to a decrease in circulating free fatty acids. wjgnet.com

The activation of HCA2 by nicotinic acid also has significant anti-inflammatory effects. frontiersin.org In macrophages, HCA2 activation can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govnih.gov This is achieved, in part, by inhibiting the NF-κB signaling pathway. frontiersin.orgnih.gov Given that this compound is a derivative of nicotinic acid, it is plausible that it also acts as an agonist or antagonist at the HCA2 receptor, potentially exhibiting similar lipid-modulating and anti-inflammatory properties. The table below summarizes the key aspects of HCA2/GPR109a activation by nicotinic acid.

ReceptorAgonistKey Cellular EffectsTherapeutic Implications
HCA2 (GPR109A)Nicotinic AcidInhibition of lipolysis in adipocytes wjgnet.comDyslipidemia nih.gov
Suppression of pro-inflammatory cytokine production in macrophages nih.govnih.govInflammation, Atherosclerosis frontiersin.org
Inhibition of NF-κB signaling frontiersin.orgnih.gov

Recent studies have investigated the inhibitory effects of nicotinic acid derivatives on key metabolic enzymes. A library of novel nicotinic acid derivatives was screened for their ability to inhibit α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion. nih.gov Certain derivatives demonstrated significant noncompetitive inhibition of both enzymes, suggesting potential as hypoglycemic agents for type 2 diabetes. nih.gov

Furthermore, niacin (nicotinic acid) has been shown to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides. nih.govdrugbank.com This inhibition is noncompetitive and selective for DGAT2 over DGAT1. nih.gov By inhibiting DGAT2, niacin reduces the liver's capacity to produce triglycerides, which in turn lowers the secretion of very-low-density lipoproteins (VLDL). nih.govdrugbank.com The inhibitory action of niacin on DGAT2 is considered a major contributor to its lipid-lowering effects. nih.gov The potential of this compound to inhibit these enzymes warrants investigation.

The table below summarizes the inhibitory activity of certain nicotinic acid derivatives on these enzymes.

EnzymeInhibitor TypeMechanism of InhibitionPotential Therapeutic Application
α-AmylaseNicotinic acid derivatives nih.govNoncompetitive nih.govType 2 Diabetes nih.gov
α-GlucosidaseNicotinic acid derivatives nih.govNoncompetitive nih.govType 2 Diabetes nih.gov
Diacylglycerol O-acyltransferase 2 (DGAT2)Niacin nih.govNoncompetitive nih.govDyslipidemia nih.gov

While direct data on this compound is limited, studies on related compounds and signaling pathways provide inferential evidence for potential protein binding affinities. The serine/threonine kinase AKT1 is a crucial node in cell signaling, and its activity can influence the function of other proteins, including Estrogen Receptor alpha (ERα). nih.gov Overexpression of AKT can alter the binding of ERα to the genome, thereby impacting estrogen-regulated gene expression. nih.gov

ERα itself is a ligand-dependent transcription factor that plays a critical role in the development of some breast cancers. researchgate.net The interaction of ERα with coactivator proteins is essential for its transcriptional activity. researchgate.net Research into inhibiting these protein-protein interactions is an active area of drug discovery. chemoprev.org Given the complex interplay between signaling pathways, it is conceivable that a molecule like this compound could indirectly influence the activity of proteins like AKT1 and ERα, although direct binding studies are needed for confirmation.

In Vitro Cellular and Biochemical Activity Assays

In vitro studies are crucial for understanding the cellular and biochemical effects of a compound. For this compound, a key area of investigation is its influence on cellular energy metabolism, particularly the pathways involved in the biosynthesis of Nicotinamide (B372718) Adenine Dinucleotide (NAD+).

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in redox reactions and energy metabolism. nih.gov NAD+ also serves as a substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in various cellular processes like DNA repair and gene regulation. nih.gov

Cells can synthesize NAD+ through several pathways. The de novo pathway starts from the amino acid tryptophan, while the salvage pathways recycle nicotinamide (NAM) and nicotinic acid (NA) to regenerate NAD+. nih.govnih.gov Nicotinic acid is a precursor in the Preiss-Handler pathway for NAD+ biosynthesis. nih.gov

Given that this compound is a derivative of nicotinic acid, it is highly probable that it can enter the NAD+ biosynthesis pathway, potentially influencing cellular NAD+ levels. An increase in NAD+ levels has been linked to various beneficial effects, including improved mitochondrial function and protection against age-related diseases. youtube.com The potential for this compound to modulate NAD+ metabolism represents a significant area for further research.

The table below outlines the main pathways for NAD+ biosynthesis.

PathwayPrecursorKey Enzymes
De Novo SynthesisTryptophan nih.govIDO, TDO, QPRT nih.govnih.gov
Preiss-Handler PathwayNicotinic Acid (NA) nih.govNAPRT, NMNAT nih.gov
Salvage PathwayNicotinamide (NAM) nih.govNAMPT, NMNAT nih.gov
Nicotinamide Riboside (NR) nih.govNRK, NMNAT nih.gov

Anti-inflammatory Pathway Investigations (e.g., Cytokine Modulation, COX-2, iNOS Expression)

The anti-inflammatory properties of nicotinic acid and its derivatives have been a subject of significant research, with investigations focusing on their ability to modulate key inflammatory pathways. These include the regulation of pro-inflammatory cytokines, and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Studies have shown that nicotinic acid can attenuate the release of pro-inflammatory cytokines. In human monocytes activated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong immune response, nicotinic acid has been observed to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This effect is mediated, at least in part, through the GPR109A receptor and involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govresearchgate.net Specifically, nicotinic acid has been shown to decrease the phosphorylation of key components of the NF-κB pathway, such as IKKβ and IκB-α, ultimately leading to reduced nuclear translocation of the p65 subunit of NF-κB. nih.gov

The modulation of COX-2, an enzyme responsible for the production of prostaglandins (B1171923) during inflammation, is another important aspect of the anti-inflammatory effects of nicotinic acid derivatives. For instance, the compound N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398), a selective COX-2 inhibitor, has been shown to inhibit the cyclo-oxygenase activity of human monocyte PGHS-2 (prostaglandin endoperoxide synthase-2, also known as COX-2). nih.gov Interestingly, some nonsteroidal anti-inflammatory drugs (NSAIDs), including the selective COX-2 inhibitor NS-398, have been found to induce COX-2 expression in human airway smooth muscle cells, an effect that appears to be independent of prostanoid production and involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This suggests a complex regulatory role for these compounds in the inflammatory process.

While direct evidence for the effect of this compound on iNOS expression is limited in the provided search results, the established role of the NF-κB pathway in regulating iNOS transcription suggests a potential for modulation. Given that nicotinic acid inhibits NF-κB activation, it is plausible that this compound could also influence iNOS expression through this mechanism.

Table 1: Effects of Nicotinic Acid and its Derivatives on Inflammatory Markers

Compound/AgentModel SystemKey FindingsReference
Nicotinic AcidLPS-activated human monocytesReduced secretion of TNF-α, IL-6, and MCP-1. nih.gov nih.gov
Nicotinic AcidTHP-1 human monocytic cellsReduced phosphorylation of IKKβ and IKB-α; inhibited nuclear accumulation of p65 NF-κB. nih.gov nih.gov
N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398)Human blood monocytesSelectively inhibited the cyclo-oxygenase activity of PGHS-2 (COX-2). nih.gov nih.gov
NS-398Human airway smooth muscle cellsInduced COX-2 expression, an effect involving PPARγ activation. nih.gov nih.gov

Cell-Based Functional Assays in Preclinical Disease Models (e.g., Neurodegeneration, Metabolic Dysregulation, Microbial Growth)

Cell-based assays are crucial tools for the initial screening and characterization of the therapeutic potential of novel compounds in various disease contexts. For this compound and related compounds, these assays have provided valuable insights into their potential roles in neurodegeneration, metabolic dysregulation, and microbial growth.

Neurodegeneration: In the context of neurodegenerative diseases like Alzheimer's, cell-based models are instrumental in identifying compounds that can protect neurons from toxic insults. Studies on nicotinic acid have shown its ability to protect differentiated SH-SY5Y cells from amyloid-β1-42-induced cytotoxicity. nih.gov This protection involves the preservation of mitochondrial function and the inhibition of apoptosis. nih.gov Furthermore, nicotinic receptor stimulation, in general, has been shown to protect cultured rat cortical neurons from β-amyloid toxicity, with a particular role implicated for the α7-nicotinic acetylcholine receptor (α7-nAChR). nih.gov

Metabolic Dysregulation: While direct cell-based assays for this compound in metabolic dysregulation were not detailed in the provided search results, studies on nicotinic acid have explored its effects on cells relevant to metabolism. For instance, research has investigated the impact of nicotinic acid on human hepatoblastoma (HepG2) cells, revealing its ability to accelerate the degradation of intracellular ApoB by inhibiting triacylglycerol synthesis. oregonstate.edu

Microbial Growth: The antimicrobial potential of nicotinic acid derivatives has been explored through various cell-based assays. Synthesis and evaluation of novel nicotinic acid derivatives, such as acylhydrazones and 1,3,4-oxadiazoline derivatives, have demonstrated promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Nicotinic acid itself is known to enhance the ability of immune cells, specifically neutrophils, to combat Staphylococcus aureus. nih.gov

Table 3: Summary of Cell-Based Functional Assays

Disease ModelCell Type/SystemCompound/TargetKey FindingsReference
NeurodegenerationDifferentiated SH-SY5Y cellsNicotinic AcidProtected against Aβ1-42-induced cytotoxicity, preserved mitochondrial function, and inhibited apoptosis. nih.gov nih.gov
NeurodegenerationCultured rat cortical neuronsNicotinic receptor agonistsProtected against β-amyloid-induced neuronal death, mediated by nicotinic receptors, particularly α7-nAChR. nih.gov nih.gov
Metabolic DysregulationHuman hepatoblastoma (HepG2) cellsNicotinic AcidAccelerated intracellular ApoB degradation by inhibiting triacylglycerol synthesis. oregonstate.edu oregonstate.edu
Microbial GrowthGram-positive bacteria (e.g., S. aureus, S. epidermidis)Nicotinic acid acylhydrazone derivativesShowed promising antimicrobial activity with low minimum inhibitory concentrations (MIC). nih.gov nih.gov
Microbial GrowthGram-positive bacteria (e.g., B. subtilis, S. aureus)1,3,4-oxadiazoline derivatives of nicotinic acidExhibited significant antimicrobial activity. nih.gov nih.gov

In Vivo Preclinical Efficacy Studies in Animal Models

Neuropharmacological Effects (e.g., Antiamnestic Properties, Cognitive Enhancement, Neuroprotection)

Animal models have been instrumental in evaluating the neuropharmacological effects of nicotinic acid and its derivatives, revealing their potential for cognitive enhancement and neuroprotection.

Studies in animal models of Alzheimer's disease have demonstrated the therapeutic potential of nicotinic acid. In a mouse model of Alzheimer's disease, niacin supplementation was found to improve cognition and reduce amyloid plaque burden. technologynetworks.com These beneficial effects were attributed to the interaction of niacin with the HCAR2 receptor on microglia, the resident immune cells of the brain. technologynetworks.com Another study using APP/PS1 transgenic mice, a model for Alzheimer's disease, showed that a niacin-supplemented diet enhanced cognitive capacity. nih.gov

The antiamnestic properties of nicotinic acid-related compounds have also been investigated. For instance, acute elevations of kynurenic acid, a negative modulator of α7 nicotinic acetylcholine receptors, have been shown to impair cognitive flexibility in rats. nih.gov This deficit could be normalized by the administration of galantamine, a positive allosteric modulator of α7nAChRs, highlighting the importance of this receptor in cognitive function. nih.gov While not directly testing this compound, these findings suggest that compounds modulating nicotinic receptor activity could have significant effects on memory and cognition.

Furthermore, a novel neurotrophic drug, discovered through a screening approach that included models of age-associated pathologies, was shown to facilitate memory in normal rodents and prevent cognitive decline in a transgenic Alzheimer's disease mouse model. nih.gov This underscores the potential of targeting pathways related to neurotrophism and age-related cellular stress for cognitive enhancement.

Table 4: Neuropharmacological Effects in Animal Models

Compound/TreatmentAnimal ModelKey FindingsReference
NiacinAlzheimer's disease animal modelReduced amyloid plaques and improved cognition. technologynetworks.com technologynetworks.com
Niacin-supplemented dietAPP/PS1 transgenic miceEnhanced cognitive capacity. nih.gov nih.gov
Galantamine (α7nAChR positive modulator)Rats with elevated brain kynurenic acidNormalized kynurenine-induced deficits in cognitive flexibility. nih.gov nih.gov
Novel neurotrophic moleculeNormal rodents and transgenic AD mouse modelFacilitated memory and prevented cognitive decline. nih.gov nih.gov

Metabolic Regulation in Animal Models of Dyslipidemia and Glucose Homeostasis

The effects of nicotinic acid on lipid and glucose metabolism have been extensively studied in various animal models, revealing a complex interplay of beneficial and sometimes paradoxical effects.

In the context of dyslipidemia, nicotinic acid is well-known for its ability to raise high-density lipoprotein (HDL) cholesterol levels. oregonstate.edunih.gov This effect is considered a primary mechanism for its anti-atherosclerotic properties. oregonstate.edunih.gov The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has provided a deeper understanding of its lipid-modifying effects. nih.gov

Regarding glucose homeostasis, the effects of nicotinic acid appear to be more nuanced. Studies in goats have shown that oral administration of nicotinic acid can elevate blood glucose, impair glucose tolerance, and increase insulin (B600854) levels. nih.gov Similarly, in a lactating cow, nicotinic acid administration led to alterations in glucose metabolism. nih.gov In mice, acute administration of nicotine caused fasting hyperglycemia and lowered insulin sensitivity, while chronic treatment improved insulin sensitivity. nih.gov Research in type 2 diabetic mice has suggested that nicotinic acid may play a role in the local regulation of intestinal glucose uptake, with the GPR109a receptor being involved. mdpi.com Furthermore, a study in GPR109a knockout mice investigated the role of this receptor in the effects of niacin on hepatic metabolism in both fed and fasted states. researchgate.net

These findings indicate that while nicotinic acid can have beneficial effects on lipid profiles, its impact on glucose metabolism is complex and may depend on the duration of administration and the specific animal model used.

Table 5: Effects on Metabolic Regulation in Animal Models

CompoundAnimal ModelKey FindingsReference
Nicotinic AcidGoatsElevated blood glucose, impaired glucose tolerance, and elevated insulin. nih.gov nih.gov
NicotineC57BL/J6 miceAcutely caused fasting hyperglycemia and lowered insulin sensitivity; chronically improved insulin sensitivity. nih.gov nih.gov
Nicotinic AcidType 2 diabetic mice (db/db)Implicated in the local control of intestinal glucose uptake via GPR109a. mdpi.com mdpi.com

Evaluation of Antimicrobial Efficacy

While direct in vivo studies evaluating the antimicrobial efficacy of this compound were not found in the provided search results, research on related nicotinic acid derivatives has shown promising antimicrobial activity in preclinical settings.

In vitro studies have demonstrated that newly synthesized nicotinic acid derivatives, such as acylhydrazones and 1,3,4-oxadiazolines, possess significant antibacterial activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.gov Importantly, some of the most effective compounds did not show cytotoxicity against normal cell lines, suggesting a favorable safety profile for potential therapeutic development. nih.gov

Although these studies were not conducted in animal models, they provide a strong rationale for future in vivo investigations. The promising in vitro antimicrobial activity of these nicotinic acid derivatives suggests that they could be effective in treating infections caused by susceptible microorganisms in animal models. Further research would be needed to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.

Anti-inflammatory and Analgesic Potentials in Animal Models of Inflammation and Pain

Generally, the evaluation of novel compounds for anti-inflammatory and analgesic effects involves a variety of established animal models. For instance, acute inflammation is often studied using the carrageenan-induced paw edema model in rats, where a reduction in swelling indicates potential anti-inflammatory activity. nih.gov Chronic inflammatory models, such as adjuvant-induced arthritis, provide insights into a compound's efficacy in more prolonged inflammatory conditions.

Analgesic potential is typically assessed through models that measure response to thermal, mechanical, or chemical stimuli. The hot plate and tail-flick tests evaluate response to heat, while the von Frey filament test measures sensitivity to mechanical stimuli. nih.gov The formalin test can differentiate between neurogenic and inflammatory pain responses. nih.govpainphysicianjournal.com

While studies have explored the synthesis of various nicotinic acid derivatives and their potential as anti-inflammatory agents targeting enzymes like cyclooxygenase-2 (COX-2), specific data for this compound within these studies is absent. nih.govnih.gov Therefore, no data tables or detailed research findings on its specific activity in these models can be presented at this time.

Investigations in Other Emerging Therapeutic Areas

Research into new derivatives of nicotinic acid has shown some promise in the area of anti-motion sickness. However, these studies have not specifically identified this compound as one of the tested compounds. The general mechanism of action for anti-motion sickness drugs often involves the central nervous system, and while nicotinic acid derivatives are being explored, specific preclinical data for the cyclohexyloxy variant is not currently available.

The role of nicotinamide, a form of vitamin B3 related to nicotinic acid, in cancer chemoprevention is an active area of research, particularly concerning its role in NAD+ metabolism. nih.govmdpi.comresearchgate.net NAD+ is a critical coenzyme in cellular redox reactions and is involved in DNA repair and cellular signaling, processes that are often dysregulated in cancer. nih.gov Some studies suggest that maintaining adequate levels of NAD+ through precursors like nicotinamide may have a protective effect against certain types of cancer. mdpi.com

However, the direct investigation of this compound in cancer chemoprevention, specifically in relation to its impact on NAD+ metabolism, has not been reported in the available scientific literature. Consequently, there are no preclinical findings or data to present on this topic for the specified compound.

Advanced Research Methodologies and Translational Research Considerations

Application of Omics Technologies for Comprehensive Biological Profiling

The comprehensive biological profiling of a novel compound such as 2-(Cyclohexyloxy)nicotinic acid would necessitate the use of omics technologies to understand its impact on global cellular processes.

Proteomics: Proteomic analysis would be employed to identify and quantify the entire set of proteins expressed in a biological system (e.g., cells or tissues) following treatment with the compound. This could reveal alterations in protein expression levels, post-translational modifications, and protein-protein interactions, offering insights into the compound's mechanism of action and potential off-target effects. Techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, targeted proteomics) would be central to these investigations.

Metabolomics: Metabolomics studies would focus on the global analysis of small-molecule metabolites within a biological system. By comparing the metabolic profiles of treated versus untreated samples, researchers could identify metabolic pathways perturbed by this compound. This is particularly relevant for a derivative of nicotinic acid, a key player in cellular metabolism. nih.govdrugbank.comnih.gov Untargeted and targeted mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for these studies. nih.govnih.gov

Table 1: Illustrative Omics Approaches for Compound Characterization

Omics TechnologyObjectivePotential Findings for a Nicotinic Acid Derivative
ProteomicsTo identify and quantify changes in protein expression and modification.Alterations in enzymes involved in lipid metabolism, inflammatory pathways, or NAD+ biosynthesis. chemicalbook.comgoogle.com
MetabolomicsTo identify and quantify changes in endogenous small-molecule metabolites.Shifts in lipid profiles, energy metabolism intermediates (e.g., Krebs cycle), and NAD+ and its precursors. nih.govnih.gov

Advanced Imaging and Biophysical Techniques for Ligand-Target Interaction Studies

To elucidate the direct molecular interactions of this compound, a suite of advanced imaging and biophysical techniques would be required. These methods are crucial for validating target engagement and understanding the thermodynamics and kinetics of binding. nih.govebi.ac.uk

Advanced Imaging: High-resolution imaging techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), could be used to determine the three-dimensional structure of this compound bound to its putative protein target. This would provide atomic-level detail of the binding site and the specific molecular interactions that stabilize the complex.

Biophysical Techniques: A variety of biophysical methods are available to quantify the binding affinity and kinetics of a ligand-target interaction. ebi.ac.uk These techniques are essential for hit validation and lead optimization in drug discovery.

Table 2: Biophysical Techniques for Ligand-Target Interaction Analysis

TechniquePrincipleInformation Gained
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ebi.ac.uk
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon binding to a sensor surface.Real-time kinetics of association (kon) and dissociation (koff), and binding affinity (Kd). ebi.ac.uk
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects changes in the magnetic environment of atomic nuclei upon binding.Binding site mapping, structural changes in the protein, and binding affinity. ebi.ac.uk
Differential Scanning Fluorimetry (DSF)Measures the change in protein melting temperature upon ligand binding.Target engagement and stabilization.

Systems Pharmacology Approaches for Understanding Network-Level Biological Effects

Systems pharmacology aims to understand the effects of a drug on the entire biological network rather than on a single target. This approach integrates data from various sources, including omics, biophysical assays, and phenotypic screening, to build computational models of drug action.

For a compound like this compound, a systems pharmacology model could predict its effects on interconnected signaling and metabolic pathways. Given that nicotinic acid itself has complex effects on lipid metabolism and inflammation, a network-level understanding would be critical. google.com These models can help in identifying key nodes in the network that are modulated by the compound, predicting potential biomarkers of response, and identifying possible polypharmacological effects.

Exploration of Targeted Delivery Systems and Nanomedicine Approaches for Enhanced Bioavailability and Selectivity

To improve the therapeutic potential of a compound, targeted delivery systems and nanomedicine approaches can be explored to enhance its bioavailability and selectivity.

Enhanced Bioavailability: Formulations are often developed to improve the solubility, stability, and absorption of a drug. For nicotinic acid, sustained-release formulations have been developed to manage its pharmacokinetic profile. Similar strategies could be envisioned for its derivatives.

Targeted Delivery and Nanomedicine: Nanoparticles, liposomes, or other nanocarriers can be engineered to encapsulate a drug and deliver it specifically to the desired site of action, such as a particular tissue or cell type. This can be achieved by decorating the surface of the nanocarrier with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells. This approach can increase the therapeutic efficacy while reducing systemic exposure and potential side effects.

Future Research Directions and Unanswered Questions

Rational Design and Development of Highly Selective and Potent 2-(Cyclohexyloxy)nicotinic Acid Analogues

The foundation of future research lies in the rational design of novel analogues of this compound with enhanced potency and selectivity. nih.govnih.gov This involves a systematic approach to modify the core structure to optimize its interaction with specific biological targets. Key strategies will likely include:

Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the cyclohexyloxy and nicotinic acid moieties impact biological activity will be crucial. This could involve altering the size and conformation of the cyclohexyloxy ring, as well as introducing various substituents onto the pyridine (B92270) ring of the nicotinic acid. nih.gov Computational modeling and structural studies, such as crystallography and NMR, will be instrumental in elucidating these relationships. nih.gov

Target-Focused Design: As the primary biological targets of this compound become better defined, analogues can be specifically designed to maximize affinity and selectivity for these targets. For instance, if the primary target is a specific receptor subtype, modifications can be made to exploit differences in the binding pockets of related receptors, thereby minimizing off-target effects.

Optimization of Physicochemical Properties: Beyond potency, the development of successful drug candidates requires careful optimization of pharmacokinetic properties. Future design efforts will focus on creating analogues with improved absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they reach their intended target in sufficient concentrations and for an appropriate duration.

Comprehensive Elucidation of Full Pharmacological Profiles and Potential Polypharmacology

A complete understanding of the pharmacological profile of this compound and its analogues is essential. This extends beyond its primary mechanism of action to include potential off-target effects and the possibility of polypharmacology, where a compound interacts with multiple targets.

Future research in this area will necessitate:

Broad-Based Screening: Systematic screening of these compounds against a wide panel of receptors, enzymes, and ion channels will help to identify any unintended interactions. nih.gov This is critical for predicting potential side effects and understanding the full spectrum of a compound's biological activity.

Investigation of Downstream Signaling Pathways: Elucidating the intracellular signaling cascades activated or inhibited by this compound is crucial. This will provide a more detailed picture of its mechanism of action and how it ultimately produces its physiological effects.

Known Pharmacological Targets of Nicotinic Acid and its Derivatives:

TargetActionPotential Therapeutic Effect
Hydroxycarboxylic acid receptor 2 (HCA2/GPR109A)AgonistLipid-lowering, anti-inflammatory. nih.govnih.gov
Diacylglycerol O-acyltransferase 2 (DGAT2)InhibitorReduction of triglyceride synthesis. nih.gov
Cytochrome P450 Enzymes (CYP2E1, CYP2D6, CYP3A4)InhibitorPotential for drug-drug interactions. wikipedia.org

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

While initial research may have focused on a specific therapeutic area, it is plausible that this compound and its analogues possess undiscovered biological activities that could be harnessed for other conditions. Nicotinic acid itself has been investigated for a range of applications beyond its primary use in treating dyslipidemia. nih.govfrontiersin.org

Future exploratory research could involve:

Phenotypic Screening: This approach involves testing the compounds in cell-based or whole-organism models of various diseases without a preconceived notion of the target. This can lead to the serendipitous discovery of new therapeutic uses.

Repurposing Studies: Given the known pleiotropic effects of nicotinic acid, including anti-inflammatory and antioxidant properties, analogues of this compound could be investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, or even certain types of cancer. nih.govresearchgate.net

Metabolomic and Proteomic Analyses: Studying the global changes in metabolites and proteins within cells or tissues after treatment with these compounds can provide clues about their biological effects and suggest new therapeutic avenues.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development, and the exploration of this compound analogues will undoubtedly benefit from these technologies. researchgate.netnih.govspringernature.com

Key applications of AI and ML in this context include:

Virtual Screening: AI-powered computational tools can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to the desired biological target. researchgate.netharvard.edu This can significantly accelerate the initial stages of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties from scratch. nih.govharvard.edunih.gov By learning from existing data on active and inactive compounds, these models can propose novel structures that are more likely to be potent and selective.

Predictive Modeling: Machine learning models can be trained to predict the ADME properties, toxicity, and bioactivity of new analogues before they are synthesized. harvard.edunih.gov This allows researchers to prioritize the most promising candidates for further development, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can be used to develop sophisticated QSAR models that provide a deeper understanding of the relationship between a molecule's structure and its biological activity, guiding the rational design of more effective drugs. mdpi.com

By embracing these future research directions, the scientific community can hope to fully realize the therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Cyclohexyloxy)nicotinic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves nucleophilic substitution of the hydroxyl group on nicotinic acid with cyclohexyl halides under basic conditions (e.g., NaOH). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
    Post-synthesis, recrystallization in ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity ≥95% .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyloxy proton signals at δ 3.5–4.5 ppm and aromatic protons at δ 7.0–8.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients (retention time ~8–10 minutes) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 248.1 (calculated for C₁₂H₁₅NO₃).

Q. What are the critical steps in purifying this compound post-synthesis?

  • Methodological Answer :

  • Acid-base extraction : Adjust pH to 2–3 (using HCl) to precipitate the compound, followed by filtration.
  • Recrystallization : Dissolve in hot ethanol, then slowly add water to induce crystallization.
  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:3) to remove unreacted cyclohexyl halides .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the compound’s interaction with biological targets compared to other substituents?

  • Methodological Answer : The cyclohexyloxy group introduces steric bulk and lipophilicity, altering binding kinetics. For example:

  • Enzyme inhibition assays : Compare IC₅₀ values against analogs (e.g., methyl, phenyl substituents) to quantify steric effects.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal preferred binding conformations in hydrophobic pockets.
  • Data Table :
SubstituentLogPIC₅₀ (μM)Target Enzyme
Cyclohexyloxy2.812.3COX-2
Methoxy1.245.7COX-2
Phenyl3.18.9COX-2
This data suggests optimal lipophilicity balances solubility and target affinity .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Meta-analysis : Standardize assay conditions (e.g., cell lines, incubation time) using guidelines like MIAME (Minimum Information About a Microarray Experiment).
  • Dose-response curves : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Structural analogs : Compare activity trends with compounds like 2-(m-Tolyl)nicotinic acid to isolate substituent-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to specific enzymes?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., Schrödinger Suite) to dock the compound into enzyme active sites (e.g., cyclooxygenase-2).
  • QSAR models : Develop regression models correlating substituent descriptors (e.g., Hammett σ, molar refractivity) with experimental IC₅₀ values.
  • Free energy perturbation (FEP) : Calculate ΔΔG values for cyclohexyloxy vs. smaller substituents to quantify steric penalties .

Q. How does the steric bulk of the cyclohexyloxy group affect the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers.
  • LogP determination : Compare experimental (shake-flask method) vs. calculated (ChemAxon) values to assess lipophilicity.
  • Pharmacokinetic profiling : Administer the compound in rodent models and measure plasma concentration vs. time (AUC₀–24h) .

Notes

  • Data Reliability : References exclude non-academic sources (e.g., Benchchem) and prioritize peer-reviewed methodologies.
  • Contradictions : Discrepancies in biological activity often arise from assay variability; standardized protocols mitigate this .
  • Advanced Tools : Techniques like cryo-EM or SPR (surface plasmon resonance) further validate target interactions .

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